molecular formula C20H16N2O3 B5802758 N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide

N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide

Cat. No.: B5802758
M. Wt: 332.4 g/mol
InChI Key: PTVFIGHINOJCGV-OUKQBFOZSA-N
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Description

“N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide” is an organic compound that belongs to the class of acrylamides It features a complex structure with a naphthyl group and a nitrophenyl group, making it a compound of interest in various chemical research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide” typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-3-nitroaniline and 1-naphthylacrylic acid.

    Coupling Reaction: The 2-methyl-3-nitroaniline is reacted with 1-naphthylacrylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the acrylamide linkage.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide” can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Reduction: Formation of N-(2-methyl-3-aminophenyl)-3-(1-naphthyl)acrylamide.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

    Oxidation: Formation of N-(2-carboxy-3-nitrophenyl)-3-(1-naphthyl)acrylamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide” would depend on its specific application. For example:

    Biological Activity: If it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function.

    Chemical Reactions: In organic synthesis, it may act as a nucleophile or electrophile, participating in various reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-3-nitrophenyl)-3-phenylacrylamide: Similar structure but with a phenyl group instead of a naphthyl group.

    N-(2-methyl-3-nitrophenyl)-3-(2-naphthyl)acrylamide: Similar structure but with a different position of the naphthyl group.

Uniqueness

“N-(2-methyl-3-nitrophenyl)-3-(1-naphthyl)acrylamide” is unique due to the presence of both a nitrophenyl group and a naphthyl group, which can impart distinct chemical and physical properties

Properties

IUPAC Name

(E)-N-(2-methyl-3-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-14-18(10-5-11-19(14)22(24)25)21-20(23)13-12-16-8-4-7-15-6-2-3-9-17(15)16/h2-13H,1H3,(H,21,23)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVFIGHINOJCGV-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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